(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one
Description
Properties
IUPAC Name |
(9aS)-1,2,3,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-6-9-5-7-3-1-2-4-10(7)8/h7,9H,1-6H2/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTQSVONRGAROK-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CNCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2[C@@H](C1)CNCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 1,2-diamines with keto acids or their derivatives. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or high-pressure reactors to enhance reaction rates and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one has shown promise in various therapeutic applications:
- Anti-inflammatory Agents : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs.
- Anticancer Activity : Research indicates potential anticancer effects, possibly through mechanisms involving the modulation of specific enzyme activities or pathways associated with tumor growth and metastasis.
Chemical Synthesis
This compound serves as a versatile intermediate in organic synthesis:
- Building Block for Complex Molecules : It can be utilized in synthesizing more complex organic molecules, particularly those that require specific stereochemistry.
- Catalyst Development : Its unique structure allows it to be explored as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biological Studies
This compound is employed in biological research:
- Enzyme Mechanism Studies : The compound can act as a probe to study enzyme mechanisms, helping to elucidate the roles of specific enzymes in metabolic pathways.
- Biological Pathway Exploration : Its interactions with biological targets provide insights into cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of (S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Stereochemistry : The S-configuration in the parent compound enhances binding specificity compared to racemic analogs .
- Fluorine Substitution : Fluorinated derivatives (e.g., ) exhibit improved pharmacokinetic profiles due to increased lipophilicity and metabolic resistance .
- Heterocyclic Fusion: Pyrazolo-pyrazinones () prioritize receptor modulation, while pyrido-pyrimidinones () target CNS disorders .
Pharmacological and Physicochemical Properties
Critical Differences :
- Target Selectivity: The parent compound inhibits POP (IC₅₀ ~50 nM) , while pyrazolo-pyrazinones () show mGluR2 NAM activity (EC₅₀ ~100 nM) .
- Metabolic Stability: Fluorinated derivatives () resist CYP450 degradation better than non-halogenated analogs .
Biological Activity
(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a fused bicyclic structure characterized by a hexahydro ring system. The molecular formula is with a molecular weight of 154.21 g/mol . The stereochemistry of this compound may influence its biological interactions and efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C8H14N2O |
| Molecular Weight | 154.21 g/mol |
| CAS Number | 248914-28-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound's binding affinity may modulate the activity of these targets, leading to various biological effects. Research indicates that it may possess anti-inflammatory and anticancer properties, making it a candidate for therapeutic exploration .
Anticancer Potential
Recent studies have investigated the anticancer properties of this compound. For example, in vitro assays demonstrated that the compound inhibited the proliferation of several cancer cell lines by inducing apoptosis and cell cycle arrest. The exact pathways involved are still under investigation, but preliminary data suggest modulation of signaling pathways related to cell survival and apoptosis .
Anti-inflammatory Effects
In addition to its anticancer potential, this compound has shown promise as an anti-inflammatory agent. Experimental models have indicated that the compound can reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways, suggesting its utility in treating conditions characterized by excessive inflammation .
Study on Anticancer Activity
A notable study focused on the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound triggered apoptosis through the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP .
Study on Anti-inflammatory Properties
Another study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. Administration of the compound resulted in a marked decrease in paw edema compared to controls. Histological analysis showed reduced infiltration of inflammatory cells in treated animals, supporting the compound's potential as an anti-inflammatory therapeutic .
Comparison with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Biological Activity |
|---|---|
| Imidazo[1,2-a]pyrazine | Anticancer and antimicrobial properties |
| Pyrazolo[3,4-b]pyridine | Known for kinase inhibition |
| [1,2,4]Triazolo[4,3-a]pyrazine | Potential anticancer agent |
This compound is distinguished by its specific stereochemistry and hexahydro ring system, which may confer unique biological activities compared to these analogs.
Q & A
Advanced Research Question
- Scaffold Modification: Introduce substituents at positions 3 or 6 (e.g., coumarin or fluorobenzisoxazole groups) to assess impact on receptor affinity .
- Comparative Pharmacokinetics: Use randomized block designs with split-split plots to evaluate bioavailability across derivatives .
- Computational Modeling: Perform docking studies with CRF-1 receptor models to prioritize synthetic targets .
How can stability and degradation pathways be analyzed under varying conditions?
Advanced Research Question
- Forced Degradation Studies: Expose the compound to heat, light, and pH extremes (e.g., 0.1M HCl/NaOH) followed by LC-MS to identify degradants (e.g., ring-opening products) .
- Thermogravimetric Analysis (TGA): Monitor mass loss under controlled temperatures to assess thermal stability .
- Isotope-Labeled Tracing: Use <sup>13</sup>C-labeled analogs to track metabolic pathways in vitro .
What methodologies resolve challenges in enantioselective synthesis?
Advanced Research Question
- Chiral Catalysis: Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of pyridine precursors .
- Dynamic Kinetic Resolution: Use enzymatic methods (e.g., lipases) to favor the (S)-enantiomer during ring-closing steps .
- Crystallization-Induced Asymmetric Transformation: Recrystallize racemic mixtures in chiral solvents to enrich enantiopure forms .
How are impurities profiled and controlled during synthesis?
Basic Research Question
- HPLC-MS Monitoring: Track intermediates like 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivatives (e.g., CAS 62337-66-0) using polar columns .
- ICH Guidelines: Quantify impurities via peak area normalization against reference standards (e.g., ≤0.15% for major impurities) .
What computational tools are used to predict physicochemical properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
